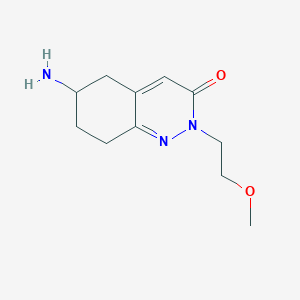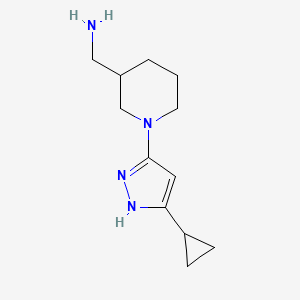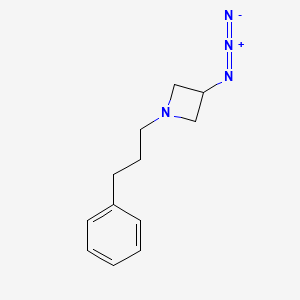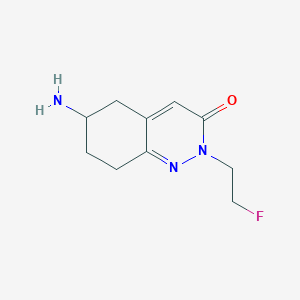![molecular formula C10H10ClN3S B1488878 4-(Chlormethyl)-1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol CAS No. 1250708-59-8](/img/structure/B1488878.png)
4-(Chlormethyl)-1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol
Übersicht
Beschreibung
The compound you mentioned contains several functional groups: a chloromethyl group (-CH2Cl), a methylsulfanyl group (-SCH3), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and a 1H-1,2,3-triazole ring . These groups could potentially react with other compounds in a variety of ways, depending on the conditions.
Chemical Reactions Analysis
The chemical reactions that a compound can undergo often depend on its functional groups. For example, the chloromethyl group might undergo nucleophilic substitution reactions, while the 1H-1,2,3-triazole ring might participate in click chemistry reactions .Wissenschaftliche Forschungsanwendungen
Materialwissenschaft
Die einzigartige Struktur dieser Verbindung ermöglicht die Verwendung bei der Herstellung neuartiger Materialien. So kann sie beispielsweise in Polymere eingearbeitet werden, um spezifische Eigenschaften wie erhöhte thermische Stabilität oder verbesserte elektrische Leitfähigkeit zu verleihen. Ihre Anwendung in der Miniemulsionspolymerisation wurde untersucht, um Polymere mit kontrollierten Partikelgrößen zu erzeugen .
Wirkmechanismus
The mechanism of action of 4-(chloromethyl)-1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole is not fully understood. However, it is believed to interact with enzymes and other molecules through hydrogen bonding and electrostatic interactions. Additionally, 4-(chloromethyl)-1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole may interact with proteins and other molecules through covalent bonding. It is also possible that 4-(chloromethyl)-1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole may interact with proteins and other molecules through hydrophobic interactions.
Biochemical and Physiological Effects
4-(chloromethyl)-1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole has been studied for its potential biochemical and physiological effects. Studies have shown that 4-(chloromethyl)-1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole has the ability to inhibit the growth of bacteria, as well as to inhibit the activity of enzymes such as proteases and kinases. Additionally, 4-(chloromethyl)-1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(chloromethyl)-1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole in laboratory experiments has several advantages. 4-(chloromethyl)-1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole is relatively inexpensive and easy to obtain. Additionally, 4-(chloromethyl)-1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole is soluble in organic solvents, making it easy to work with. Furthermore, 4-(chloromethyl)-1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole has been shown to be stable under a variety of conditions.
However, there are some limitations to the use of 4-(chloromethyl)-1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole in laboratory experiments. 4-(chloromethyl)-1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole is not very soluble in water, making it difficult to work with in aqueous solutions. Additionally, 4-(chloromethyl)-1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole is not very stable at high temperatures, making it difficult to work with in high temperature reactions.
Zukünftige Richtungen
There are a number of potential future directions for research involving 4-(chloromethyl)-1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole. These include further studies of its potential as an anticancer agent and its ability to inhibit the growth of bacteria. Additionally, further research could be done to explore the structure and function of proteins and their interactions with 4-(chloromethyl)-1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole. Additionally, further research could be done to explore the potential of 4-(chloromethyl)-1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole as a catalyst in organic synthesis. Finally, further research could be done to explore the potential of 4-(chloromethyl)-1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole as an inhibitor of enzymes.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1-(2-methylsulfanylphenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S/c1-15-10-5-3-2-4-9(10)14-7-8(6-11)12-13-14/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMGUJUQSDERDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



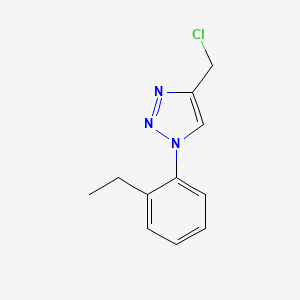
![1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one](/img/structure/B1488796.png)
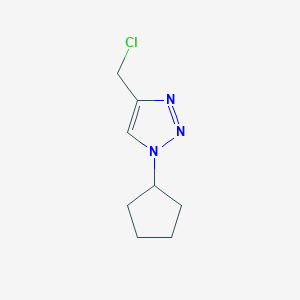
![{1-[(4-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488798.png)
![{1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488800.png)
![N-[(oxan-4-yl)methyl]-1-propylpiperidin-4-amine](/img/structure/B1488802.png)
![{1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488803.png)
